molecular formula C14H15NO2S2 B2652115 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide CAS No. 2097917-13-8

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide

Cat. No.: B2652115
CAS No.: 2097917-13-8
M. Wt: 293.4
InChI Key: SSMKIHXILZQBQW-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a 2-hydroxyethyl group substituted with a [2,2'-bithiophene]-5-yl moiety. The cyclopropane ring introduces steric constraints, which may influence molecular rigidity and binding affinity in biological or material science applications .

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S2/c16-10(8-15-14(17)9-3-4-9)11-5-6-13(19-11)12-2-1-7-18-12/h1-2,5-7,9-10,16H,3-4,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMKIHXILZQBQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,2’-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.

    Reduction: The bithiophene moiety can be reduced under specific conditions to alter its electronic properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a reduced thiophene derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Structural Overview

The compound features:

  • Bithiophene moiety : Contributes to its electronic properties and potential for π–π stacking interactions.
  • Hydroxyethyl group : Enhances solubility and facilitates hydrogen bonding.
  • Cyclopropanecarboxamide structure : Imparts rigidity and may influence biological activity.

The molecular formula is C15H13NO2S3C_{15}H_{13}NO_2S_3 with a molecular weight of approximately 335.45 g/mol.

Synthesis and Chemical Properties

The synthesis of N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. Key methods include:

  • High-throughput screening : To optimize catalysts and reaction conditions.
  • Continuous flow chemistry : For scaling up production while maintaining purity.

Key chemical properties include:

  • Solubility in organic solvents.
  • Stability under standard laboratory conditions.

This compound exhibits various biological activities:

  • Antitumor effects : The compound has been studied for its ability to enhance T-cell immunity in tumor-bearing models, suggesting potential applications in cancer therapy.
  • Molecular interactions : Its bithiophene component allows for effective π–π stacking with nucleic acids or proteins, which may facilitate drug design targeting specific biological pathways.

Cancer Research

The compound has shown promise in enhancing immune responses against tumors. Studies indicate that it may help overcome immunosuppressive environments created by tumor microenvironments, making it a candidate for further investigation in immunotherapy.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interactions of this compound with various biological macromolecules. Such studies are crucial for understanding the binding affinities and specific interactions that could lead to therapeutic applications .

Material Science

Due to its unique electronic properties derived from the bithiophene structure, this compound is also being explored for applications in organic electronics, such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Its ability to form stable thin films makes it suitable for these applications.

Case Studies and Research Findings

StudyFocusFindings
Antitumor activityEnhanced T-cell immunity; potential role in immunotherapy.
Molecular dockingPredicted interactions with proteins; implications for drug design.
Organic electronicsDemonstrated stability and performance in thin-film applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several classes of molecules:

Compound Name / ID Key Structural Features Biological/Physicochemical Properties Source
E2006 (Orexin receptor antagonist) Cyclopropanecarboxamide with fluorophenyl, pyrimidinyloxy methyl, and fluoropyridyl groups Potent OX1/OX2 antagonist (IC₅₀ = 1.3–3.2 nM); oral bioavailability; induces sleep in vivo models
N-(5-([1,1'-Biphenyl]-4-carbonyl)-4-(pyridin-3-yl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide Cyclopropanecarboxamide linked to thiazole and biphenylcarbonyl groups Synthesized via HATU-mediated coupling; >95% purity; potential kinase/modulator activity inferred from thiazole moiety
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) Bithiophene with hydroxylated alkyne side chain Anti-inflammatory (IC₅₀ = 8.2 µM in LPS-induced nitrite production)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene carboxamide with nitroaromatic substitution Antibacterial/antifungal activity; genotoxicity in mammalian cells; crystallizes with weak C–H⋯O/S interactions

Functional and Pharmacological Comparisons

  • Electronic Properties : The bithiophene unit in the target compound enables π-π stacking and charge transport, akin to polymeric near-infrared emitters (e.g., BAI3/BAI4 in ). However, the hydroxyethyl group may reduce aggregation compared to alkyl-substituted bithiophenes .
  • Biological Activity: Anti-inflammatory Potential: Bithiophenes like Compound 14 () inhibit nitrite production (IC₅₀ = 8.2 µM), suggesting the target compound’s hydroxyl group could enhance solubility and target engagement in similar pathways. Receptor Antagonism: E2006 () demonstrates that cyclopropanecarboxamides with aromatic substitutions achieve high receptor affinity. The target compound’s bithiophene may offer unique interactions with hydrophobic binding pockets.
  • Synthetic Accessibility : The target compound’s synthesis likely parallels ’s HATU/DIPEA-mediated amide coupling, though bromination or Stille coupling () may be required for bithiophene functionalization.

Physicochemical Properties

  • Solubility : The hydroxyethyl group improves aqueous solubility relative to purely aromatic analogs (e.g., E2006 or nitro-substituted thiophenes) .
  • Molecular Weight : Estimated ~350–400 g/mol (based on cyclopropanecarboxamide and bithiophene analogs), favoring blood-brain barrier penetration if intended for CNS targets .

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide is a novel compound that integrates a cyclopropanecarboxamide moiety with a bithiophene unit. This unique structure contributes to its potential biological activities and applications in various fields, including organic electronics and pharmaceuticals. This article explores the biological activity of this compound based on available research findings.

Structural Overview

The molecular formula of this compound is C15H15NOS2C_{15}H_{15}NOS_2. Its structure features:

  • Bithiophene Unit : Enhances electronic properties and potential interactions with biological systems.
  • Cyclopropanecarboxamide Group : Provides a unique framework for biological activity.
  • Hydroxyethyl Group : Increases solubility and may facilitate interactions with biological targets.

While specific mechanisms of action for this compound are not extensively documented, preliminary studies suggest several pathways through which it may exert biological effects:

  • Charge Transport in Organic Electronics : The bithiophene moiety facilitates charge transport via π-π stacking interactions, enhancing conductivity in organic semiconductor applications.
  • Pharmaceutical Interactions : The compound may engage with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, which could influence enzyme activity or receptor binding.

Biological Activity

Preliminary investigations into compounds containing bithiophene structures indicate significant biological activities. Below are some observed effects:

  • Antioxidant Activity : Bithiophene derivatives have shown potential as antioxidants, which could be relevant for therapeutic applications against oxidative stress-related diseases.
  • Anticancer Properties : Some studies suggest that bithiophene-containing compounds can inhibit cancer cell proliferation, although specific data on this compound is limited.

Case Studies

  • Antioxidant Activity Assessment :
    • A study evaluated the antioxidant capacity of various bithiophene derivatives using DPPH radical scavenging assays. Results indicated that modifications to the bithiophene structure significantly enhanced antioxidant properties.
  • Anticancer Potential :
    • Research on related compounds has demonstrated cytotoxic effects against various cancer cell lines. While direct studies on this compound are lacking, the structural similarities suggest potential anticancer activity.

Comparative Analysis

The following table summarizes the structural features and potential applications of this compound compared to other related compounds:

Compound NameStructural FeaturesUnique CharacteristicsPotential Applications
This compoundCyclopropane ring, bithiophene unitEnhanced electronic propertiesOrganic electronics, pharmaceuticals
5-AminobenzothiazoleBenzothiazole moietySignificant biological activityDrug development
4-EthoxybenzamideEthoxy groupVersatile pharmacological profilesAnticancer agents

Q & A

Q. What are the standard synthetic routes for preparing N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)cyclopropanecarboxamide, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s synthesis likely involves coupling a 2,2'-bithiophene derivative with a cyclopropanecarboxamide moiety. A multi-step approach could include: (i) Thiophene functionalization (e.g., bromination at the 5-position of 2,2'-bithiophene using NBS in DMF ). (ii) Hydroxyethylation via nucleophilic substitution or epoxide ring-opening. (iii) Amide bond formation using cyclopropanecarboxylic acid chloride under Schotten-Baumann conditions. Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of acyl chloride). Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can NMR and IR spectroscopy be used to confirm the structure and purity of this compound?

  • NMR : Assign peaks for key groups:
  • Thiophene protons : δ 6.8–7.5 ppm (multiplet for bithiophene H).
  • Hydroxyethyl group : δ 3.6–4.2 ppm (m, –CH2–OH).
  • Cyclopropane : δ 1.2–1.8 ppm (m, cyclopropane CH2) and δ 2.1–2.5 ppm (cyclopropane CH adjacent to carbonyl).
    • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and hydroxyl O–H stretch (~3200–3500 cm⁻¹). Compare with reference spectra of analogous thiophene carboxamides .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • In vitro screening : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) or anti-inflammatory potential via COX-2 inhibition assays. Use MTT assays for cytotoxicity profiling (IC₅₀ in cancer cell lines) .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing the bithiophene core be addressed?

  • Electrophilic vs. nucleophilic pathways :
  • Vilsmeier-Haack formylation targets electron-rich positions (e.g., para to amino groups) via ClCH=NMe₂⁺ intermediates.
  • Directed lithiation (n-BuLi) deprotonates acidic positions (e.g., adjacent to sulfur in thiophene), enabling selective 5´-substitution.
    Validate selectivity via NOESY NMR or X-ray crystallography .

Q. How to resolve contradictions in spectral data (e.g., unexpected splitting in ¹H NMR)?

  • Hypothesis : Conformational flexibility or hydrogen bonding in the hydroxyethyl group may cause splitting.
  • Solutions : (i) Variable-temperature NMR to assess dynamic effects. (ii) Deuterium exchange (D₂O shake) to identify exchangeable protons. (iii) Compare with DFT-calculated chemical shifts .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

  • Approach : (i) Perform molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., COX-2). (ii) Use QSAR models (e.g., CoMFA) to correlate electronic properties (HOMO/LUMO) with bioactivity. Validate predictions with in vitro assays .

Q. How does the cyclopropane ring influence stability under physiological conditions?

  • Degradation studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor cyclopropane ring opening via LC-MS (look for m/z shifts corresponding to propene loss). Compare with non-cyclopropane analogs .

Methodological Challenges

Q. What strategies improve solubility for in vivo studies without altering bioactivity?

  • Options : (i) Prodrug approach: Convert hydroxyl group to phosphate ester (hydrolyzes in vivo). (ii) Formulate with cyclodextrins or lipid nanoparticles. Confirm stability via HPLC and bioequivalence via pharmacokinetic studies .

Q. How to validate synthetic intermediates when literature data is scarce?

  • Cross-validation : Use high-resolution MS (HRMS) for molecular formula confirmation. Pair with 2D NMR (HSQC, HMBC) to assign connectivity. Compare with structurally related compounds (e.g., 2,2'-bithiophene-5-carboxylic acid derivatives) .

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